molecular formula C13H25ClN2O2 B1424161 N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220039-17-7

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1424161
M. Wt: 276.8 g/mol
InChI Key: VQXJSBWUJRLAGU-UHFFFAOYSA-N
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Description

“N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2O . It has a molecular weight of 285.25 g/mol . The IUPAC name for this compound is N-methyl-N-(oxan-4-ylmethyl)piperidin-4-amine;dihydrochloride .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H24N2O.2ClH/c1-14(12-2-6-13-7-3-12)10-11-4-8-15-9-5-11;;/h11-13H,2-10H2,1H3;2*1H . The canonical SMILES string is CN(CC1CCOCC1)C2CCNCC2.Cl.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.25 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass of the compound is 284.1422188 g/mol . The topological polar surface area of the compound is 24.5 Ų .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride plays a role in the synthesis of heterocyclic compounds. For instance, heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which have applications in the preparation of heterocyclic α-amino acids, utilize similar structures in their synthesis. These compounds are used in the preparation of tripeptides, indicating their utility in peptide synthesis and potential pharmaceutical applications (Strässler, Linden, & Heimgartner, 1997).

Anticonvulsant Properties

Compounds structurally related to N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride have been explored for their anticonvulsant activities. New derivatives of kojic acid, including some with piperazine structures, have shown potential as anticonvulsant compounds in preclinical studies (Aytemir, Septioğlu, & Çalış, 2010).

Antimicrobial Activity

Derivatives of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride have shown promise in antimicrobial research. For example, compounds like 2-imino-5-hydroxymethyl-8-methyl-2H-pyran[2,3-c]pyridine-3-carboxamides have demonstrated significant activity against bacterial or fungal strains, suggesting their potential in developing new antimicrobial agents (Zhuravel et al., 2005).

Neurological Applications

In the context of neurological research, related compounds have been used as Glycine Transporter 1 (GlyT1) inhibitors, indicating their potential role in treating neurological disorders. These inhibitors are important in regulating neurotransmitter levels in the brain and can be instrumental in managing conditions like schizophrenia and cognitive disorders (Yamamoto et al., 2016).

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-15(10-11-4-8-17-9-5-11)13(16)12-2-6-14-7-3-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXJSBWUJRLAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride

CAS RN

1220039-17-7
Record name 4-Piperidinecarboxamide, N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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